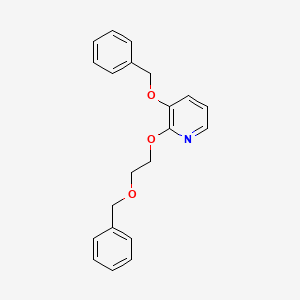

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine

描述

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyridine derivatives.

Benzyloxy Group Introduction:

Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

化学反应分析

Types of Reactions

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or ethoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine serves as an essential precursor in the synthesis of various organic compounds. Its functional groups allow for diverse chemical modifications, such as oxidation, reduction, and substitution reactions.

- Oxidation Reactions : The compound can be oxidized to form pyridine N-oxides using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions : It can undergo reduction with agents such as lithium aluminum hydride, yielding reduced pyridine derivatives.

- Substitution Reactions : The benzyloxy and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

| Reaction Type | Reagent Used | Product Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Pyridine N-oxides |

| Reduction | Lithium aluminum hydride | Reduced pyridine derivatives |

| Substitution | Sodium hydride in DMF | Various substituted pyridine derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activity. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting its role as a lead compound in drug development.

- Antimicrobial Activity : Investigations into the compound's ability to inhibit bacterial growth have shown promising results, indicating its potential application in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that the compound may modulate cellular pathways involved in cancer progression, making it a candidate for further research in oncology.

Medicinal Chemistry

Drug Development

The unique structural characteristics of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, influencing their activity and providing a basis for its therapeutic effects. The benzyloxy and ethoxy groups enhance its binding affinity and specificity.

Industrial Applications

Material Science

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its versatility allows for applications in polymer chemistry and materials science.

- Polymerization Studies : The compound has been investigated for its role in anionic ring-opening polymerization, leading to the synthesis of poly(phosphoester)s with tailored properties. This application highlights its significance in producing advanced materials with specific functionalities.

Case Studies

- Synthesis of Aluminum Complexes : A study demonstrated the use of substituted pyridine dialcohols, including derivatives of this compound, for synthesizing aluminum complexes that exhibit catalytic properties in ring-opening polymerization .

- Biological Activity Assessment : Another research effort focused on evaluating the compound's ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This study provided insights into its potential implications in pharmacology .

- Polymerization Research : A recent investigation explored the anionic ring-opening polymerization of cyclic phosphate monomers derived from this compound. The results indicated high conversion rates and low molecular weight dispersity under optimized conditions .

作用机制

The mechanism of action of 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

相似化合物的比较

Similar Compounds

3-(Benzyloxy)pyridine: Lacks the ethoxy group, making it less versatile in certain applications.

2-(Benzyloxy)ethoxy)pyridine: Lacks one benzyloxy group, which may affect its reactivity and biological activity.

3-(Ethoxy)pyridine: Lacks both benzyloxy groups, resulting in different chemical and biological properties.

Uniqueness

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine stands out due to the presence of both benzyloxy and ethoxy groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

生物活性

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies indicate that pyridine derivatives, including this compound, exhibit promising anticancer activities. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study on similar pyridine derivatives reported an IC50 value of approximately 4.24 µM for anticancer activity against specific cell lines .

Enzyme Inhibition

The compound's structural features suggest potential interactions with enzymes involved in cancer progression. Analogous compounds with benzyloxy groups have demonstrated selective inhibition of human monoamine oxidases (hMAOs), which play a role in neurodegenerative diseases and cancer . The selectivity index values for certain benzyloxy derivatives were significantly high, indicating the importance of this functional group in enhancing biological activity.

Binding Affinity

The binding affinity of this compound to target proteins is crucial for its biological activity. Studies on related compounds have shown that the benzyloxy group facilitates strong π-π stacking interactions with protein active sites, enhancing binding stability and efficacy .

Cellular Uptake and Bioavailability

Research indicates that compounds with benzyloxy substituents often exhibit improved permeability across cellular membranes, which is essential for effective drug delivery. The permeability values for similar compounds were found to exceed , indicating good bioavailability in central nervous system (CNS) applications .

Study 1: Anticancer Efficacy

In a comparative study, several benzyloxy-substituted pyridines were evaluated for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells, with a notable reduction in cell viability at concentrations as low as 12.5 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MDA-MB-231 |

| Benzyloxy Chalcone B10 | 0.030 ± 0.001 | hMAO-B |

| Benzyloxy Chalcone B15 | 0.033 ± 0.001 | hMAO-B |

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar compounds on HT-22 cells exposed to corticosterone-induced neurotoxicity. The findings suggested that derivatives with benzyloxy groups could significantly increase cell viability in a dose-dependent manner, highlighting their potential therapeutic applications in neurodegenerative disorders .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via sequential benzyl ether protection of hydroxyl groups. A common approach involves reacting pyridine derivatives with benzyl bromide or 2-benzyloxypyridine-based reagents under basic conditions (e.g., KOH or NaH in anhydrous solvents like THF) . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. For example, analogous compounds like N-[(3-Methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine were validated via high-resolution MS and NMR .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and sensitive to moisture. Store in a sealed container under inert gas (e.g., nitrogen or argon) in a dry, ventilated environment at 2–8°C. Avoid exposure to heat, static discharge, or oxidizing agents. Stability tests on similar pyridine derivatives indicate decomposition under prolonged light exposure, so amber glassware is recommended .

Q. What analytical techniques are critical for confirming purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>95% purity threshold). Structural confirmation requires complementary techniques:

- NMR : Assign peaks for benzyloxy (δ ~4.5–5.0 ppm for -OCH₂Ph) and pyridine protons (δ ~7.0–8.5 ppm).

- FT-IR : Identify ether (C-O-C stretch at ~1100–1250 cm⁻¹) and aromatic C-H stretches.

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating benzyloxy groups at positions 2 and 3 deactivate the pyridine ring, reducing susceptibility to electrophilic substitution. However, the 2-(2-(benzyloxy)ethoxy) moiety creates steric hindrance, directing reactions to the less-substituted positions. For example, in electrochemical C–H functionalization (e.g., annulation with allenes), the pyridine nitrogen acts as a directing group, enabling regioselective bond formation. Reaction optimization requires controlled potential electrolysis (CPE) in aprotic solvents like DMF .

Q. What strategies mitigate competing side reactions during deprotection of benzyl ether groups?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) is standard for benzyl ether removal, but over-reduction of the pyridine ring can occur. To avoid this:

- Use low hydrogen pressure (1–2 atm) and monitor reaction progress via TLC.

- Alternative methods: Lewis acids (e.g., BCl₃ in CH₂Cl₂ at −78°C) selectively cleave benzyl ethers without affecting the pyridine core. Validate selectivity using comparative NMR of crude reaction mixtures .

Q. How can this compound serve as a building block for synthesizing heterocyclic drug candidates?

- Methodological Answer : The dual ether linkages enable modular functionalization. For instance:

- Step 1 : Suzuki-Miyaura coupling at the pyridine C-4 position with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).

- Step 2 : Deprotection followed by alkylation or acylation to introduce pharmacophores.

- Case study: Analogous derivatives like 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine were synthesized via cyclocondensation, demonstrating antiviral activity .

Q. Are there contradictions in reported stability data under acidic or basic conditions?

- Methodological Answer : Discrepancies exist in hydrolytic stability. While Safety Data Sheets (SDS) indicate stability at neutral pH , experimental data for similar compounds show gradual degradation in strong acids (e.g., HCl > 1 M) or bases (NaOH > 0.5 M) at elevated temperatures (>60°C). To resolve contradictions, conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

属性

IUPAC Name |

3-phenylmethoxy-2-(2-phenylmethoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-8-18(9-4-1)16-23-14-15-24-21-20(12-7-13-22-21)25-17-19-10-5-2-6-11-19/h1-13H,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHDJULJWZNDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454449 | |

| Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156840-57-2 | |

| Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。